![molecular formula C21H21N3O5S B2607568 N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1021056-62-1](/img/structure/B2607568.png)

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

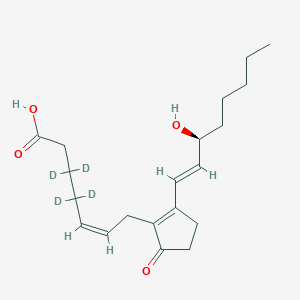

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties . The compound also contains a pyridazine ring, which is a type of diazine. Diazines are heterocyclic compounds containing two nitrogen atoms in the ring. They are often used in the synthesis of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridazine ring, the introduction of the phenyl group, and the attachment of the sulfonamide group. Without specific information on the compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a phenyl group, and a sulfonamide group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could confer water solubility, while the phenyl group could increase its lipophilicity .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, also known as N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide:

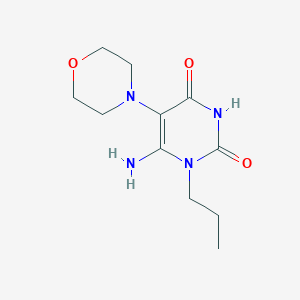

Xanthine Oxidase Inhibition

This compound has shown potential as a xanthine oxidase inhibitor. Xanthine oxidase is an enzyme involved in the oxidative metabolism of purines, leading to the production of uric acid. Inhibiting this enzyme can be beneficial in treating conditions like gout and hyperuricemia . The compound’s structure allows it to interact effectively with the enzyme, potentially reducing uric acid levels in the body.

Anti-inflammatory Properties

Research indicates that derivatives of this compound may possess significant anti-inflammatory properties. By inhibiting specific pathways involved in inflammation, such as the cyclooxygenase (COX) pathway, these compounds can reduce inflammation and pain. This makes them promising candidates for developing new anti-inflammatory drugs .

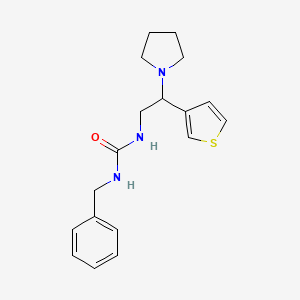

Antioxidant Activity

The compound’s structure suggests it could act as an antioxidant, neutralizing free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and has implications for treating diseases related to oxidative stress, such as neurodegenerative diseases and certain types of cancer .

Anticancer Potential

Preliminary studies have shown that this compound might have anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This makes it a potential candidate for developing new cancer therapies, particularly for cancers that are resistant to conventional treatments .

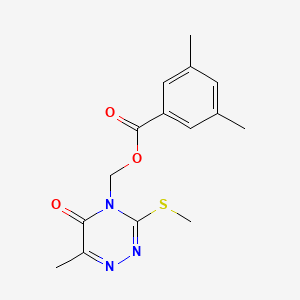

Diabetes Management

Research indicates that this compound could play a role in managing diabetes by improving insulin sensitivity and reducing blood glucose levels. Its ability to modulate metabolic pathways involved in glucose metabolism makes it a promising candidate for diabetes treatment.

These applications highlight the compound’s versatility and potential in various fields of scientific research. Each application is supported by ongoing studies and holds promise for future therapeutic developments.

Exploration of Novel Xanthine Oxidase Inhibitors Study on Organic Nitrates Synthesis and Structure of New Compounds Anticancer Research : Neuroprotective Studies : Antimicrobial Research : Cardiovascular Benefits : Diabetes Management

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c25-21-10-8-18(16-5-2-1-3-6-16)23-24(21)12-4-11-22-30(26,27)17-7-9-19-20(15-17)29-14-13-28-19/h1-3,5-10,15,22H,4,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZGFVHYSGTPBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B2607486.png)

![[(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate](/img/structure/B2607488.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2607493.png)

![4-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B2607494.png)

![N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2607495.png)

![3'-(3-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2607506.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2607507.png)